2-Amino-3-quinolin-4-YL-propionic acid
Overview
Description
2-Amino-3-quinolin-4-YL-propionic acid is a heterocyclic organic compound with the molecular formula C12H12N2O2. It is a derivative of quinoline and alanine, featuring a quinoline ring attached to a propionic acid moiety.
Mechanism of Action
Target of Action
Quinoline, a key structural component of this compound, is known to play a major role in medicinal chemistry . It is a vital scaffold for leads in drug discovery
Mode of Action
The compound likely interacts with its targets in a manner similar to other quinoline derivatives . More detailed studies are required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
As a quinoline derivative, it may influence a variety of biological and pharmaceutical activities . Further investigation is necessary to summarize the affected pathways and their downstream effects.
Result of Action
Given its structural similarity to other quinoline derivatives, it may have comparable biological and pharmaceutical activities . More research is needed to describe these effects in detail.
Biochemical Analysis
Biochemical Properties
2-Amino-3-quinolin-4-YL-propionic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, this compound can act as a substrate for certain enzymes, leading to its conversion into other bioactive compounds. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate certain signaling pathways that are crucial for cell proliferation and differentiation. It also affects the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the binding of this compound to its target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its bioactivity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as promoting cell proliferation and differentiation. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. For instance, it can be metabolized by amino acid oxidases, leading to the production of reactive oxygen species and other metabolites. These metabolic pathways are crucial for understanding the bioactivity and potential therapeutic applications of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound within cells, ensuring its bioavailability and activity. Additionally, the distribution of this compound within tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-quinolin-4-YL-propionic acid typically involves the reaction of quinoline derivatives with alanine or its analogs. One common method includes the condensation of 4-chloroquinoline with alanine in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-quinolin-4-YL-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-yl-propionic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
2-Amino-3-quinolin-4-YL-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of novel materials with unique electronic and optical properties
Comparison with Similar Compounds
- 2-Amino-3-quinolin-4-yl-propanoic acid
- 2-Amino-3-quinolin-4-yl-acetic acid
- 2-Amino-3-quinolin-4-yl-butyric acid
Comparison: Compared to these similar compounds, 2-Amino-3-quinolin-4-YL-propionic acid is unique due to its specific structural features and reactivity. The presence of the propionic acid moiety provides distinct chemical properties, such as increased solubility and reactivity in certain chemical reactions .
Properties
IUPAC Name |
2-amino-3-quinolin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYBRQWHZZVAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409559 | |
Record name | 2-AMINO-3-QUINOLIN-4-YL-PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-98-6 | |
Record name | 2-AMINO-3-QUINOLIN-4-YL-PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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